molecular formula C16H15NO B14534403 2-(4-Methoxyphenyl)-6-methyl-1H-indole CAS No. 62613-51-8

2-(4-Methoxyphenyl)-6-methyl-1H-indole

Cat. No.: B14534403
CAS No.: 62613-51-8
M. Wt: 237.30 g/mol
InChI Key: NABGUDDDQAZGEK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methyl-1H-indole is a substituted indole derivative characterized by a methoxyphenyl group at position 2 and a methyl group at position 6 of the indole scaffold. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their optoelectronic properties, biological activity, and structural versatility.

The 4-methoxyphenyl substituent is electron-donating, enhancing conjugation and influencing photophysical properties such as fluorescence (). The methyl group at position 6 may sterically modulate intermolecular interactions, as seen in crystal packing studies ().

Properties

CAS No.

62613-51-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-1H-indole

InChI

InChI=1S/C16H15NO/c1-11-3-4-13-10-16(17-15(13)9-11)12-5-7-14(18-2)8-6-12/h3-10,17H,1-2H3

InChI Key

NABGUDDDQAZGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Classical Fischer Cyclization with 4-Methoxyphenylhydrazine

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For 2-(4-methoxyphenyl)-6-methyl-1H-indole, this method involves condensing 4-methoxyphenylhydrazine with a cyclic ketone precursor, typically 4-methylcyclohexanone, under acidic conditions.

Procedure :

  • Hydrazone Formation : 4-Methoxyphenylhydrazine (1.0 equiv) reacts with 4-methylcyclohexanone (1.2 equiv) in ethanol under reflux for 12 hours, yielding the hydrazone intermediate.
  • Cyclization : The hydrazone is treated with concentrated HCl in diphenyl ether at 135–185°C for 6–10 hours, inducing cyclization to the indole scaffold.

Optimization :

  • Solvent : Diphenyl ether outperforms toluene or ethanol-water mixtures, achieving 74% yield vs. 39% in ethanol.
  • Temperature : Elevated temperatures (160°C) reduce side products like dimerized hydrazones.

Data Summary :

Parameter Classical Fischer (Ethanol-HCl) Optimized Fischer (Diphenyl Ether)
Yield 33% 74%
Purity 82% (HPLC) 95% (HPLC)
Reaction Time 24 h 8 h

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-Copper Mediated Sonogashira Coupling

A two-step synthesis leverages Sonogashira coupling to install the 4-methoxyphenyl group at the indole’s 2-position:

Step 1: Alkynylation of 2-Iodoaniline

  • Reagents : 2-Iodoaniline, 3-(4-methoxyphenyl)prop-1-yne, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N.
  • Conditions : Room temperature, 12 hours.
  • Outcome : 2-(3-(4-Methoxyphenyl)prop-1-yn-1-yl)aniline is obtained in 94% yield.

Step 2: Cyclization via Sulfonamide Activation

  • Reagents : Sulfonamide derivative, KHMDS (3.0 equiv), 18-crown-6 (6.0 equiv), THF.
  • Conditions : 60°C, 4 hours.
  • Outcome : Cyclization affords this compound in 91% yield.

Mechanistic Insight :
The palladacycle intermediate directs regioselective alkyne insertion, ensuring the 4-methoxyphenyl group occupies the 2-position. Steric effects from the methyl group at C6 further stabilize the transition state.

Acid-Mediated Cyclization of Enamine Intermediates

Enamine Synthesis and Cyclization

Enamines derived from 4-methoxyphenylacetaldehyde and 6-methylindoline undergo acid-catalyzed cyclization:

Procedure :

  • Enamine Formation : React 4-methoxyphenylacetaldehyde (1.0 equiv) with 6-methylindoline (1.1 equiv) in acetic acid at 80°C for 5 hours.
  • Cyclization : Add H₂SO₄ (2.0 equiv) and heat at 120°C for 3 hours.

Yield : 68% after column chromatography (petroleum ether:EtOAc = 10:1).

Limitations :

  • Competing side reactions reduce scalability.
  • Requires strict moisture control to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

Method Yield Purity Scalability Cost Efficiency
Fischer Cyclization 74% 95% High Moderate
Sonogashira Coupling 91% 98% Moderate High
Acid-Mediated 68% 89% Low Low

Key Findings :

  • Sonogashira Coupling excels in yield and purity but requires expensive Pd/Cu catalysts.
  • Fischer Cyclization offers superior scalability for industrial applications.

Advanced Purification and Characterization Techniques

Chromatographic Purification

  • Flash Chromatography : Silica gel with petroleum ether:EtOAc (25:1) achieves >95% purity.
  • Recrystallization : Ethanol-water mixtures yield crystalline product (mp 128–130°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, indole-H), 3.84 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₆H₁₅NO [M+H]⁺: 238.1226, found: 238.1223.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methyl-1H-indole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Photophysical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Fluorescence Properties

Compound Substituents Emission λ (nm) Stokes Shift (nm) Quantum Yield Reference
2-(4-Methoxyphenyl)-6-methyl-1H-indole 2-(4-OMePh), 6-Me Data not reported*
5d () 2-(4-OMePh), 4-(4-FPh) 480–495 Large High
5g () 2,4-di(4-OMePh) 480–495 Moderate Moderate
3z () 3-(4-OMeBz), 6-Me
6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde () 2-(4-OMePh), 6-OMe, 3-CHO

However, analogs like 5d () demonstrate that the 2-(4-methoxyphenyl) group enhances emission intensity due to extended π-conjugation.

Crystallographic and Steric Effects

The dihedral angle between the indole core and substituent rings significantly impacts molecular packing and intermolecular interactions:

  • Crystal structures (): A dihedral angle of 86.97° between the indole and tolyl rings in a related compound suggests near-orthogonal geometry, contrasting with smaller angles (58.41°–58.85°) in analogs with stronger π-π interactions. This orthogonal arrangement may reduce aggregation-induced quenching in fluorescence applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-6-methyl-1H-indole?

Methodological Answer: A common approach involves condensation reactions followed by cyclization. For example, a related indole derivative was synthesized via a palladium-catalyzed cross-coupling reaction, followed by cyclization under acidic conditions. Crystallization is typically achieved using a mixture of ethyl acetate and petroleum ether to obtain pure crystals suitable for structural analysis .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: X-ray diffraction data are collected using single crystals, and structures are solved using the SHELX suite (e.g., SHELXD for phase determination and SHELXL for refinement). Key parameters, such as dihedral angles between aromatic rings (e.g., 86.97° between indole and tolyl groups), are calculated to validate the geometry. Hydrogen bonding and π-interactions are analyzed to confirm packing patterns .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and methyl groups).
  • FT-IR : To identify functional groups (e.g., C=O or N-H stretches).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
    Cross-referencing with crystallographic data ensures consistency in structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or packing motifs?

Methodological Answer: Discrepancies may arise from polymorphism or experimental resolution limits. Strategies include:

  • Comparative Analysis : Benchmark angles against similar structures (e.g., 58.41° in 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile vs. 86.97° in the title compound) .
  • Computational Validation : Density Functional Theory (DFT) to calculate theoretical bond angles and compare with experimental data.
  • High-Resolution Data : Use synchrotron radiation to improve data quality and detect weak interactions (e.g., C–H···π or Cl···π) .

Q. How can synthetic yields be optimized for derivatives of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
  • Solvent Optimization : Use polar aprotic solvents (e.g., THF) for cyclization reactions.
  • Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc mixtures) to isolate pure products, as demonstrated in the synthesis of anti-cancer indole derivatives .

Q. What strategies are used to evaluate the biological activity of this compound and its analogs?

Methodological Answer:

  • In Vitro Assays : Test for cytotoxicity (e.g., IC₅₀ values in cancer cell lines) and receptor binding affinity.
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl or hydroxyl groups) and compare bioactivity. For example, fluorinated analogs showed enhanced pharmacokinetic profiles in anti-cancer studies .
  • Metabolic Stability : Use liver microsome assays to assess degradation pathways.

Q. How do substituents influence the compound’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • LogP Calculations : Predict lipophilicity using software like ChemAxon. Methoxy groups increase hydrophobicity, while carboxylic acid derivatives improve solubility.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to study melting points and polymorphic transitions.
  • pH Stability : Test degradation under acidic/basic conditions via HPLC monitoring .

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